2-Ethyl-5-methylthiophene

Descripción

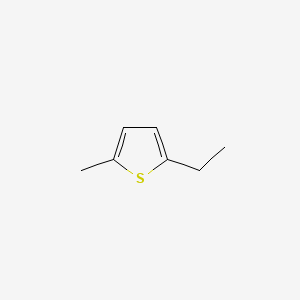

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIVNYVBGCJFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334522 | |

| Record name | 2-Ethyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

158.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40323-88-4 | |

| Record name | 2-Ethyl-5-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40323-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance of Alkylated Thiophenes in Heterocyclic Chemistry

Alkylated thiophenes are a significant subclass of thiophene (B33073) compounds, characterized by the presence of one or more alkyl groups attached to the thiophene ring. The introduction of these alkyl substituents has a profound impact on the physicochemical properties and reactivity of the parent thiophene molecule.

From a chemical perspective, the alkyl groups, being electron-donating, increase the electron density of the aromatic thiophene ring. This enhanced electron density generally makes the ring more susceptible to electrophilic substitution reactions, a cornerstone of aromatic chemistry. The position of alkylation also directs the regioselectivity of subsequent reactions, providing a powerful tool for synthetic chemists to create complex molecules with specific functionalities.

The structural diversity offered by alkylated thiophenes is vast. The nature of the alkyl group—its size, branching, and number—influences properties such as boiling point, melting point, and solubility. For instance, the boiling point of thiophene is 84°C, while the introduction of alkyl groups, as seen in 2-ethyl-5-methylthiophene with a boiling point of 158°C, significantly increases it due to greater van der Waals forces. This tunability of physical properties is a key reason for their widespread use.

Furthermore, thiophene-containing compounds are of immense interest in medicinal chemistry. cognizancejournal.comnih.govresearchgate.netnih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity. wikipedia.org This strategy is employed in drug design to modify pharmacokinetic and pharmacodynamic properties. Alkylated thiophenes are integral to the synthesis of many of these more complex, biologically active molecules. nih.govimpactfactor.org They serve as important intermediates in the production of pharmaceuticals and agrochemicals. wikipedia.orgimpactfactor.org

In the realm of materials science, alkylated thiophenes are precursors to polythiophenes, a class of conducting polymers. The properties of these polymers, such as their conductivity and solubility, can be finely tuned by the nature of the alkyl side chains on the thiophene monomers. This makes them valuable in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Overview of 2 Ethyl 5 Methylthiophene As a Model Compound in Research

Established Synthetic Routes for this compound

The creation of this compound often begins with a pre-existing thiophene ring, which is then modified through the addition of alkyl groups. Key among these methods are alkylation and palladium-catalyzed cross-coupling reactions.

Alkylation Approaches for Thiophene Ring Functionalization

Alkylation represents a direct approach to introducing ethyl and methyl groups onto the thiophene nucleus. This is often accomplished through Friedel-Crafts-type reactions. For instance, 2-methylthiophene (B1210033) can be acylated with acetic anhydride (B1165640) to produce 2-acetyl-5-methylthiophene. thieme-connect.com The resulting ketone functional group can then be reduced to an ethyl group. A common method for this type of reduction is the Wolff-Kishner reduction, which has been successfully used to reduce thiophene-2-carboxaldehyde. psu.edu This two-step sequence of acylation followed by reduction provides a reliable pathway to the target compound.

Another direct approach involves the alkylation of thiophene or alkylthiophenes with alkylating agents like olefinic hydrocarbons (e.g., propylene, isobutylene) in the presence of a suitable catalyst. researchgate.net Boron trifluoride has been identified as an effective catalyst for this process, as it avoids the excessive resinification of the thiophene reactant that occurs with catalysts like aluminum halides or strong acids. researchgate.net

The reaction conditions for alkylation can be optimized to favor the desired product. For example, in the alkylation of 3-methylthiophene (B123197) with 2-methyl-2-butene (B146552) over zeolitic catalysts, the reaction rate is dependent on the ratio of the reactants, suggesting a competitive adsorption mechanism on the catalyst surface. chemrxiv.org

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of substituted thiophenes. The Suzuki-Miyaura cross-coupling reaction, in particular, is effective for creating carbon-carbon bonds. This strategy typically involves the reaction of a halogenated thiophene with an organoboron compound in the presence of a palladium catalyst and a base.

For the synthesis of related compounds, such as cyclopropylthiophenes, a catalytic system of palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand like SPhos has been used with high efficiency. umich.edu This method allows for low catalyst loading and achieves good to excellent yields. umich.edu For instance, the coupling of bromothiophene derivatives with cyclopropylboronic acid proceeds smoothly under these conditions. A similar approach could be envisioned for the synthesis of this compound, potentially by coupling 2-bromo-5-methylthiophene (B1266114) with an ethyl-containing organoboron reagent, or 2-ethyl-5-bromothiophene with a methylboronic acid derivative.

The choice of ligand is crucial for the success of these reactions. Bulky and electron-rich phosphine ligands often improve the catalytic activity for cross-coupling reactions involving heterocyclic compounds. umich.edu

Table 1: Examples of Palladium-Catalyzed Reactions for Thiophene Functionalization

| Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Bromothiophenes, Cyclopropylboronic acid | Palladium(II) acetate / SPhos | Cyclopropylthiophenes | 69-93% | umich.edu |

| 2-acetyl-5-methylthiophene, Aryl bromides | Palladium catalyst | C-4 arylated product | Not specified | thieme-connect.com |

| (Z)-1-bromo-1-en-3-ynes, Triisopropylsilanethiol | Palladium catalyst / Xantphos | Substituted thiophenes | Not specified | wikipedia.org |

Cyclization Reactions in Thiophene Synthesis

Instead of functionalizing a pre-existing thiophene ring, many synthetic routes construct the ring itself from acyclic precursors. These cyclization reactions offer a high degree of control over the substitution pattern of the final product. wikipedia.orgCurrent time information in Bangalore, IN. A common strategy involves the heterocyclization of functionalized alkynes containing a sulfur atom. wikipedia.orgCurrent time information in Bangalore, IN.

Various metals, including palladium and copper, can catalyze these cyclizations. Current time information in Bangalore, IN. For example, 1-mercapto-3-yn-2-ols can undergo a palladium-catalyzed heterocyclodehydration to form substituted thiophenes. wikipedia.orgCurrent time information in Bangalore, IN. These reactions can be performed under mild conditions in a range of solvents, from polar aprotic to protic, and even in ionic liquids. wikipedia.orgCurrent time information in Bangalore, IN. Another approach involves a [3+2] cascade cyclization of pyridinium (B92312) 1,4-zwitterionic thiolates with activated allenes, which provides access to tetrasubstituted thiophenes under thermal conditions. researchgate.net

Catalytic Processes and Advanced Synthetic Approaches

Modern synthetic chemistry continues to develop more efficient and environmentally benign methods for constructing heterocyclic compounds like this compound. These include powerful named reactions and the use of advanced catalytic systems.

Gewald Reaction for Thiophene Derivatives and Analogues

The Gewald reaction is a well-known multi-component reaction for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgscispace.com The classic approach involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine (e.g., morpholine (B109124) or diethylamine). wikipedia.orgresearchgate.net

The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization to form the 2-aminothiophene ring. chemrxiv.orgwikipedia.org While this reaction directly yields a 2-amino derivative, the resulting aminothiophene can serve as a versatile intermediate for further functionalization. To arrive at a compound like this compound from a Gewald product, subsequent chemical transformations, such as deamination followed by alkylation or reduction steps, would be necessary.

Modifications to the Gewald reaction have been developed to improve its efficiency and scope, including the use of microwave irradiation, solid-supported synthesis, and ionic liquids as catalysts and solvents. wikipedia.orgresearchgate.netderpharmachemica.com

Table 2: Overview of the Gewald Reaction

| Component 1 | Component 2 | Component 3 | Catalyst/Base | Product |

|---|---|---|---|---|

| Ketone or Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., Morpholine) | 2-Aminothiophene |

Heterogeneous Catalysis in Thiophene Alkylation

Heterogeneous catalysis offers significant advantages in chemical synthesis, including easier catalyst separation and recycling. In the context of thiophene alkylation, solid acid catalysts like zeolites have proven effective. chemrxiv.orgresearchgate.net The alkylation of 3-methylthiophene with an olefin (2-methyl-2-butene) has been studied using a USY zeolite catalyst in a batch reactor. chemrxiv.org

The study revealed that the reaction likely proceeds via a Langmuir-Hinshelwood mechanism, where both the thiophene and the olefin adsorb to the catalyst surface before reacting. chemrxiv.org The conversion rate and product distribution are influenced by factors such as reaction temperature, stirring rate, and the ratio of reactants. chemrxiv.org This methodology provides a pathway for the production of alkylated thiophenes, which are important for applications such as reducing the sulfur content in gasoline by increasing the boiling point of thiophenic compounds through alkylation, thereby facilitating their separation by distillation. chemrxiv.orgresearchgate.net The use of such solid catalysts represents a more sustainable approach compared to traditional homogeneous catalysts.

Mechanistic Investigations of Synthetic Transformations

The alkylation of 2-methylthiophene with ethanol (B145695) over a macroporous sulfonic resin catalyst is believed to proceed via an electrophilic aromatic substitution mechanism. The key steps are as follows:

Formation of the Electrophile: The acidic sulfonic acid groups on the resin protonate the hydroxyl group of ethanol, followed by the elimination of a water molecule to form a highly reactive ethyl cation (CH₃CH₂⁺).

Electrophilic Attack: The electron-rich thiophene ring of 2-methylthiophene acts as a nucleophile and attacks the ethyl cation. The methyl group at the 2-position is an activating group and directs the incoming electrophile to the vacant 5-position, which is the most electronically favored site for substitution.

Formation of the Sigma Complex: The attack of the ethyl cation leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation: A base (which can be a water molecule or another ethanol molecule) removes a proton from the 5-position of the sigma complex, restoring the aromaticity of the thiophene ring and yielding the final product, this compound. The catalyst is regenerated in this step.

This proposed mechanism is consistent with the general understanding of Friedel-Crafts alkylation reactions catalyzed by solid acids.

An alternative synthetic route to this compound involves palladium-catalyzed cross-coupling reactions. While a specific cross-coupling reaction for this exact molecule is not detailed, the general mechanism of a Suzuki-type coupling can be illustrative. A plausible reaction could involve the coupling of a 5-ethyl-2-thienylboronic acid with a methylating agent or 5-methyl-2-thienylboronic acid with an ethylating agent in the presence of a palladium catalyst and a base.

The catalytic cycle for such a cross-coupling reaction typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., a methyl halide or an ethyl halide), undergoing oxidation to a Pd(II) species.

Transmetalation: The organoboron compound (the thienylboronic acid derivative) reacts with the Pd(II) complex in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center (the ethylthiophenyl and methyl groups, or methylthiophenyl and ethyl groups) couple and are eliminated from the palladium, forming the C-C bond of this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of this process is highly dependent on the choice of ligands, base, and solvent, which all play a role in stabilizing the palladium intermediates and facilitating the individual steps of the catalytic cycle.

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 5 Methylthiophene

Oxidation Pathways of the Chemical Compound

The oxidation of 2-Ethyl-5-methylthiophene can proceed through several pathways, leading to the formation of sulfoxides, sulfones, or carbonyl-substituted thiophenes, depending on the oxidizing agent and reaction conditions.

The sulfur atom in the thiophene (B33073) ring of this compound is susceptible to oxidation, leading to the formation of corresponding sulfoxides and, upon further oxidation, sulfones. This transformation is typically achieved using various oxidizing agents. researchgate.netorganic-chemistry.orgorganic-chemistry.orgacsgcipr.org The initial oxidation product is the this compound-1-oxide (a sulfoxide), which can be further oxidized to this compound-1,1-dioxide (a sulfone). researchgate.net

The choice of oxidant and reaction conditions is crucial for selectively obtaining either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgacsgcipr.org For instance, milder oxidizing agents or careful control of stoichiometry would favor the formation of the sulfoxide, while stronger oxidants or harsher conditions generally lead to the sulfone. organic-chemistry.orgacsgcipr.org Common oxidizing agents used for this type of transformation include hydrogen peroxide, peroxy acids (like m-chloroperbenzoic acid, m-CPBA), and various metal-based catalysts. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Table 1: Oxidation Products of this compound

| Starting Material | Product | Type of Reaction |

| This compound | This compound-1-oxide | Sulfoxidation |

| This compound | This compound-1,1-dioxide | Sulfonylation |

Oxidation of the alkyl side chains of this compound can lead to the formation of carbonyl-substituted thiophenes. For instance, the ethyl group can be oxidized to an acetyl group, yielding 2-acetyl-5-methylthiophene. This transformation can be accomplished using molecular oxygen in the presence of a catalyst system, such as cobalt acetate (B1210297) and sodium bromide. This reaction highlights the reactivity of the alkyl substituents under specific oxidative conditions, providing a route to functionalized thiophenes that are valuable synthetic intermediates.

Reduction Reactions and Functional Group Interconversions

Reduction reactions involving derivatives of this compound are important for creating saturated side chains and other functional group transformations.

While direct reduction of the ethyl group in this compound is not a typical reaction, the synthesis of this compound can involve the reduction of a corresponding ethynyl (B1212043) analogue. For example, 2-ethynyl-5-methylthiophene (B1337333) can be reduced to this compound. This type of reduction, converting a triple bond to a saturated alkyl group, is a common synthetic strategy.

The selective reduction of a specific functional group in a molecule containing multiple reducible sites is a key challenge in organic synthesis. researchgate.net In the context of substituted thiophenes, various reduction methods are employed to achieve this selectivity. researchgate.netacs.org For instance, catalytic hydrogenation is a widely used technique where the choice of catalyst and reaction conditions can influence the outcome. Other methods, such as the use of specific reducing agents, can also provide selectivity. researchgate.net The ability to selectively reduce one functional group while leaving others intact is crucial for the synthesis of complex thiophene derivatives. researchgate.net

Electrophilic Substitution Reactions on the Thiophene Nucleus

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The electron-donating ethyl and methyl groups at the 2 and 5 positions, respectively, further activate the ring towards electrophilic attack. These substituents direct incoming electrophiles to the vacant alpha (α) and beta (β) positions of the thiophene ring. However, substitution typically occurs preferentially at the adjacent β-positions (3 and 4 positions) due to the directing influence of the existing alkyl groups. Common electrophilic substitution reactions include nitration, halogenation, acylation, and sulfonation, which introduce a wide range of functional groups onto the thiophene core, enabling the synthesis of a diverse array of derivatives.

Cross-Coupling and Polymerization Reactivity

Thiophene derivatives, including this compound, are valuable building blocks in the synthesis of more complex organic structures. Halogenated derivatives of this compound can serve as substrates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. organic-chemistry.orgd-nb.info For example, a bromo-substituted this compound could be coupled with an aryl boronic acid (in a Suzuki reaction) or an organostannane (in a Stille reaction) to form a new carbon-carbon bond, thereby constructing more elaborate molecular architectures. nih.govd-nb.info These reactions are fundamental in medicinal chemistry and materials science for the synthesis of pharmaceuticals, organic electronics, and other functional materials. d-nb.infoscilit.com

Thiophene-based monomers are extensively used in the synthesis of conducting polymers. nih.govcmu.edu this compound, after appropriate functionalization (e.g., dihalogenation), can act as a monomer for the preparation of polythiophenes. The polymerization of 3-alkylthiophenes often leads to regioregular polymers with desirable electronic and optical properties. nih.gov The alkyl side chains, such as the ethyl and methyl groups in this case, enhance the solubility of the resulting polymers, which is crucial for their processing and application in electronic devices. nih.govacs.org The polymerization can be achieved through various methods, including catalyst-transfer polycondensation, to control the regioregularity and molecular weight of the polymer. rsc.org

Computational and Experimental Studies on Reactive Centers

The selective functionalization of C(sp³)–H bonds in the alkyl side chains of this compound represents a significant area of research. nih.govescholarship.org Computational and experimental studies have explored the mechanisms of C–H activation to enable the direct conversion of these bonds into other functional groups. nih.govnih.gov These studies often involve transition-metal catalysts that can selectively cleave a specific C–H bond. nih.govresearchgate.net For the ethyl group, this could involve the activation of either the primary (methyl) or secondary (methylene) C–H bonds. Research in this area aims to develop methodologies for late-stage functionalization, which is highly valuable in drug discovery and materials science. escholarship.orgresearchgate.net For instance, computational studies on similar systems have investigated the preference for primary versus secondary C–H bond activation, revealing the intricate electronic and steric factors that govern selectivity. nih.gov Experimental approaches, such as those using manganese or copper catalysts, have shown promise in achieving site-selective C(sp³)–H oxidation and other transformations. nih.govresearchgate.net

Steric and Electronic Influences on Reaction Pathways

The reactivity of the this compound ring is fundamentally governed by the interplay of electronic and steric effects originating from its two alkyl substituents. These factors influence the rate and regioselectivity of chemical transformations, particularly electrophilic substitution reactions.

Electronic Influences: The thiophene ring is an electron-rich aromatic system due to the delocalization of the sulfur atom's lone pair electrons into the π-system. nist.gov Both the ethyl and methyl groups at the C2 and C5 positions are alkyl groups, which act as electron-donating groups through an inductive effect. uni.lu This effect pushes electron density into the thiophene ring, further increasing its nucleophilicity and making it more reactive towards electrophiles than unsubstituted thiophene or benzene (B151609). bldpharm.comnih.gov The increased electron density is particularly concentrated at the C3 and C4 positions, as well as the substituted C2 and C5 carbons. This activation makes the ring highly susceptible to electrophilic attack. The stabilization of the intermediate carbocation (a Wheland intermediate) is greatest when the positive charge is delocalized onto the carbon atom bearing the electron-donating alkyl group, which strongly favors substitution at the available C3 and C4 positions. uni.lu

Steric Influences: Steric hindrance refers to the spatial bulk of the substituent groups, which can impede the approach of a reactant to a particular site. researchgate.net In this compound, the ethyl group is sterically more demanding than the methyl group. While both C2 and C5 positions are occupied, any reaction at the adjacent C3 and C4 positions will be influenced by the size of the neighboring alkyl group. The larger ethyl group at the C2 position may create more significant steric hindrance for an incoming reagent attacking the C3 position compared to the smaller methyl group's influence on the C4 position. This can lead to a preference for reactions at the less hindered C4 position, depending on the size of the attacking electrophile. nih.gov In reactions like polymerization or those involving large catalyst complexes, such steric effects can be the dominant factor in determining the reaction's success and pathway. nih.gov

A summary of these influences is presented below:

| Feature | Influence on Reactivity | Primary Affected Positions |

| Electronic Effect | Activates the thiophene ring towards electrophilic attack by donating electron density. | C3 and C4 |

| Steric Effect | The bulk of the ethyl and methyl groups can hinder the approach of reactants. The ethyl group exerts a greater steric effect than the methyl group. | C3 (more hindered) and C4 (less hindered) |

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 2-ethyl-5-methylthiophene, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the ethyl and methyl groups, as well as the protons on the thiophene (B33073) ring.

The protons of the methyl group attached to the ring typically appear as a singlet, while the ethyl group's protons manifest as a quartet (for the methylene (B1212753) group, -CH2-) and a triplet (for the methyl group, -CH3-), due to spin-spin coupling. The two protons on the thiophene ring appear as doublets, a result of their coupling to each other.

Table 1: Experimental ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ring H | 6.625 | d | 3.46 |

| Ring H | 6.748 | d | 3.46 |

| -CH2- (Ethyl) | 2.85 | q | 7.5 |

| -CH3 (Ring) | 2.41 | s |

Note: Data is compiled from various sources and may show slight variations based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the two quaternary carbons of the thiophene ring to which the alkyl groups are attached, the two CH carbons of the ring, and the carbons of the ethyl and methyl substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C (Ring, substituted) | 143.73 |

| C (Ring, substituted) | 128.66 |

| CH (Ring) | 127.88 |

| CH (Ring) | 126.56 |

| -CH2- (Ethyl) | 18.55 |

| -CH3 (Ring) | 14.12 |

Note: This data is based on computational predictions and may differ from experimental values.

Advanced NMR Techniques for Conformational and Stereochemical Studies

While this compound does not possess chiral centers, advanced NMR techniques can still provide valuable information. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons within the molecule, confirming the substitution pattern on the thiophene ring. Furthermore, computational studies combined with NMR data can analyze the rotational barriers of the ethyl and methyl groups, which are typically low, indicating free rotation at room temperature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the types of bonds and functional groups present.

The IR and Raman spectra of this compound exhibit characteristic bands for C-H stretching and bending vibrations of the alkyl groups and the aromatic ring. Vibrations associated with the thiophene ring, including C-S stretching and ring deformation modes, are also observed. nih.gov The IR spectrum shows strong absorptions for C-H stretching in the 2800-3000 cm⁻¹ region. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information, especially for the C-C and C-S bonds within the thiophene ring. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π to π* transitions within the conjugated thiophene ring. The primary absorption band for this compound is reported to be around 265 nm. The presence of alkyl substituents on the thiophene ring can cause a slight shift in the absorption maximum compared to unsubstituted thiophene.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.22 g/mol ). nih.govscbt.com The most abundant fragment ion typically results from the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable thienyl-substituted cation at m/z 111. nih.gov This fragmentation is a characteristic feature of alkyl-substituted aromatic compounds. Further fragmentation of the thiophene ring can also occur.

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 126 | Molecular Ion [M]⁺ |

Source: NIST Mass Spectrometry Data Center nih.gov

Chromatographic Techniques for Separation and Identification

Chromatographic methods are indispensable for separating this compound from complex mixtures and confirming its identity.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. When coupled with mass spectrometry (GC-MS), it provides a definitive identification based on both the retention time of the compound as it passes through the GC column and its unique mass spectrum. nist.govnist.gov This dual-detection system is crucial for assessing the purity of this compound samples and for its identification in complex matrices.

The National Institute of Standards and Technology (NIST) has documented the mass spectrum of this compound, which serves as a reference for its identification. nist.gov The mass spectrum is characterized by a molecular ion peak and a specific fragmentation pattern that acts as a chemical fingerprint. nih.gov Furthermore, Kovats retention indices, which are a measure of a compound's retention time relative to a series of n-alkanes, are available for this compound on both standard non-polar and semi-standard non-polar GC columns. nih.gov These indices aid in its identification across different GC systems. nih.gov

The utility of GC-MS extends to the analysis of this compound in various applications, including its role as a flavoring agent and its presence in diverse chemical syntheses. thegoodscentscompany.com In such contexts, GC-MS can effectively separate and identify this compound from other volatile components, ensuring the quality and composition of the final product. The technique's high sensitivity and specificity make it an essential tool for both qualitative and quantitative analysis. nih.gov

Interactive Table: GC and GC-MS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₀S | nist.govnih.gov |

| Molecular Weight | 126.22 g/mol | nih.gov |

| Boiling Point | 158.0 °C at 760 mmHg | nih.gov |

| Kovats Retention Index (Standard non-polar) | 937, 944, 945, 951, 952, 957 | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 959, 963, 967 | nih.gov |

| Mass Spectrum (Top Peak m/z) | 111 | nih.gov |

| Mass Spectrum (2nd Highest m/z) | 126 | nih.gov |

| Mass Spectrum (3rd Highest m/z) | 77 | nih.gov |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) is a technique that can provide unambiguous structural information for a compound in its crystalline form. This would include precise bond lengths and angles for the thiophene ring and its substituents, as well as how the molecules arrange themselves in the solid state. Despite the power of this technique, a search of the available scientific literature and crystallographic databases did not reveal any published single-crystal X-ray diffraction studies specifically for this compound. As this compound is a liquid at room temperature, obtaining a single crystal suitable for SC-XRD would require specialized low-temperature crystallization techniques. The absence of such a study in the public domain means that definitive experimental data on its solid-state bond geometries and packing is currently unavailable.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. nih.govnih.gov This analysis maps the electron distribution of a molecule within the crystal, highlighting regions of close contact between neighboring molecules and identifying the nature and extent of intermolecular forces such as hydrogen bonds and van der Waals interactions. nih.gov As there are no published single-crystal X-ray diffraction data for this compound, a Hirshfeld surface analysis has not been performed for this compound. Consequently, a detailed, experimentally-derived understanding of its intermolecular interactions in the crystalline state remains an area for future research.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 2-Ethyl-5-methylthiophene, these calculations offer insights into its geometry, stability, and reactive nature by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimal, lowest-energy geometry of this compound and to analyze its electronic properties.

The molecular structure of this compound consists of a five-membered thiophene (B33073) ring with an ethyl group at the 2-position and a methyl group at the 5-position. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G**, are used to optimize this geometry. espublisher.com These calculations predict key structural parameters. For instance, the C–S bond length is calculated to be approximately 1.70 Å, while the C–C bonds within the ring vary, reflecting the aromatic nature of the thiophene core. The planarity of the thiophene ring is a crucial feature, and DFT helps confirm the deviation from planarity is minimal. The electron-donating nature of the ethyl and methyl substituents influences the electronic structure by increasing the electron density on the thiophene ring, particularly at the alpha-positions (C2 and C5).

Table 1: Calculated Structural Parameters for this compound This table is generated based on typical values for alkylated thiophenes as specific computational results for this exact molecule are not publicly available.

| Parameter | Typical Calculated Value | Method/Basis Set (Example) |

|---|---|---|

| C–S Bond Length | ~1.70 Å | DFT/B3LYP/6-31G(d,p) |

| C2–C3 Bond Length | ~1.34 Å | DFT/B3LYP/6-31G(d,p) |

| C–C–S Bond Angle | ~109° | DFT/B3LYP/6-31G(d,p) |

| C–S–C Bond Angle | ~93° | DFT/B3LYP/6-31G(d,p) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most capable of accepting electrons (acting as an electrophile). researchgate.netyoutube.com

For this compound, the HOMO is primarily localized on the electron-rich thiophene ring, reflecting its nucleophilic character. The LUMO, conversely, is distributed over the ring system and represents the region susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com For alkylated thiophenes like this compound, the HOMO-LUMO gap is reported to be around 5.2 eV, which is typical for this class of stable aromatic compounds. The electron-donating alkyl groups raise the energy of the HOMO, which can enhance the molecule's reactivity towards electrophiles.

Table 2: Frontier Molecular Orbital Properties of this compound This table contains representative data based on published values for similar compounds.

| Orbital | Property | Significance |

|---|---|---|

| HOMO | Electron Donor | Determines nucleophilicity and site of electrophilic attack |

| LUMO | Electron Acceptor | Determines electrophilicity and site of nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | ~5.2 eV | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would show a region of high electron density (negative potential) concentrated around the sulfur atom and the π-system of the thiophene ring. This is consistent with the lone pairs on the sulfur atom and the delocalized π-electrons. The electron-donating ethyl and methyl groups further enhance the negative potential of the ring. Such maps are crucial for predicting how the molecule will interact with other polar molecules and for identifying sites of potential intermolecular interactions. chemrxiv.org

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and intermolecular interactions in terms of localized electron-pair "bonding units". researchgate.net It examines charge transfer, hyperconjugative interactions, and donor-acceptor relationships between orbitals. escholarship.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is a widely used method for calculating electronic absorption spectra (UV-Vis), emission spectra, and other properties related to how a molecule interacts with light. rsc.orgresearchgate.net

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. The primary absorption band for this compound is observed at approximately 265 nm. TD-DFT calculations can attribute this absorption to specific electronic transitions. For thiophene derivatives, this band typically corresponds to a π→π* transition, where an electron is promoted from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO). By analyzing the orbitals involved, TD-DFT provides a detailed understanding of the nature of the excited state, including any charge-transfer character. sdu.dk

Table 3: Calculated Excited State Properties for this compound This table is based on reported experimental and typical computational data.

| Property | Value/Description | Significance |

|---|---|---|

| Maximum Absorption (λ_max) | ~265 nm | Corresponds to the energy of the primary electronic transition. |

| Primary Electronic Transition | π→π* | Characteristic of aromatic and conjugated systems. |

Molecular Docking and Molecular Dynamics Simulations

While specific studies on this compound are not prevalent, molecular docking and molecular dynamics (MD) simulations are powerful techniques applied to similar thiophene-containing compounds to explore their potential biological activity. nih.gov

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov For a molecule like this compound, docking studies could be used to investigate its potential to interact with the active site of an enzyme or a receptor. The simulation would score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, providing hypotheses about its mechanism of action if it were to be considered as a potential drug candidate or inhibitor. nih.gov

Molecular Dynamics (MD) Simulations provide detailed information about the fluctuations and conformational changes of atoms and molecules over time. An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, could reveal the stability of its binding mode, the role of surrounding water molecules, and the dynamic nature of the intermolecular interactions. These simulations offer a time-resolved view that complements the static picture provided by molecular docking.

Computational Studies of Photochemical Isomerization Mechanisms

Theoretical investigations into the photochemical isomerization of thiophenes have provided detailed mechanistic insights, which are applicable to this compound. These studies often use model systems like 2-methylthiophene (B1210033) and 2-cyanothiophene to explore the potential energy surfaces of excited states.

One of the proposed mechanisms for the photoisomerization of thiophenes is the internal cyclization-isomerization pathway. uni.lu This pathway involves the photochemical excitation of the thiophene derivative to an excited state, followed by the formation of a bicyclic intermediate, often referred to as a Dewar thiophene. This intermediate can then rearrange and revert to an isomeric thiophene structure upon returning to the ground state. However, computational studies suggest that this pathway may not be the most favorable for all thiophene derivatives. uni.lu

More recent and advanced computational models suggest that conical intersections play a crucial role in the phototransposition reactions of thiophenes. uni.lu These are points on the potential energy surfaces of two electronic states where the states become degenerate, providing a highly efficient pathway for non-radiative decay from an excited state back to the ground state.

Theoretical studies using CASSCF and MP2-CAS methods have shown that upon photoexcitation to the Franck-Condon region, the thiophene molecule can move towards a conical intersection. uni.lu This intersection facilitates the direct conversion to the photoproduct isomer. This mechanism provides a better explanation for the observed experimental outcomes than the older internal cyclization-isomerization or zwitterion-tricyclic pathway mechanisms. uni.lu The proposed preferred reaction route is: reactant → Franck-Condon region → conical intersection → photoproduct. uni.lu

Table 2: Proposed Mechanisms for Photochemical Isomerization of Thiophenes This interactive table outlines the key features of different proposed mechanisms for the photochemical isomerization of thiophene derivatives.

| Mechanism | Key Intermediate/Feature | Description |

| Internal Cyclization-Isomerization | Dewar Thiophene | Formation of a bicyclic intermediate that rearranges. |

| Zwitterion-Tricyclic Route | Zwitterionic Intermediate | Involves a charge-separated tricyclic species. |

| Conical Intersection | Degenerate Electronic States | A direct and efficient pathway from the excited state to the product via a conical intersection. |

Theoretical Investigations of Oxidative Degradation Pathways

While specific theoretical studies on the oxidative degradation of this compound are scarce, experimental and theoretical work on similar compounds like 2-methylthiophene provides a model for understanding these processes. The photocatalytic oxidative degradation of 2-methylthiophene in aqueous suspensions of TiO₂ has been investigated, revealing several intermediates.

The degradation is believed to be initiated by the action of hydroxyl radicals (•OH), which are generated on the surface of the photocatalyst. foodb.ca These highly reactive species can attack the thiophene ring. For thiophene and its derivatives, oxidation is thought to begin with the formation of a thioether radical cation. foodb.ca Subsequent reactions can lead to the formation of hydroxythiophenes, as well as various dimeric and trimeric structures. foodb.ca Ultimately, the organic compound can be mineralized to H₂O, CO₂, and other inorganic ions. foodb.ca

Theoretical calculations would be instrumental in mapping the potential energy surface for the reaction of this compound with hydroxyl radicals, identifying the most likely sites of initial attack (likely the electron-rich thiophene ring), and determining the reaction barriers for the formation of various degradation products.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Position and Electronic Properties on Compound Reactivity

The reactivity of the thiophene (B33073) ring is significantly influenced by the electronic properties and positions of its substituents. Thiophene is an electron-rich aromatic heterocycle, making it more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. wikipedia.orgquora.com The sulfur atom's lone pair electrons contribute to the aromatic π-system, increasing electron density at the carbon atoms, particularly at the α-positions (C2 and C5). wikipedia.orgresearchgate.net

In 2-Ethyl-5-methylthiophene, both the ethyl and methyl groups are alkyl substituents, which are electron-donating through an inductive effect. This further enhances the electron density of the thiophene ring, making it highly susceptible to attack by electrophiles at the vacant α- and β-positions. wikipedia.orgderpharmachemica.com Studies on substituted thiophenes confirm that the presence of such activating groups directs electrophilic substitution primarily to the unoccupied α-positions. derpharmachemica.comresearchgate.net

The electronic properties of substituents are paramount in modulating the reactivity and biological activity of thiophene derivatives. Quantitative Structure-Activity Relationship (QSAR) studies on various thiophene analogs have demonstrated a strong correlation between electronic parameters and their functions. nih.govresearchgate.net For instance, in a series of anti-inflammatory thiophene analogs, electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment were found to be dominant factors in modulating biological activity. nih.govresearchgate.net Similarly, the reactivity of thiophenes in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic nature of the substituents, with electron-withdrawing groups being essential for the reaction to proceed. nih.gov Computational studies using Density Functional Theory (DFT) have further elucidated how different substituents alter the net charges, bond lengths, and dipole moments of the thiophene ring system, thereby influencing its reactivity. researchgate.net

The table below illustrates the effect of different substituents on the electronic properties and reactivity of the thiophene ring, based on computational studies.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity | Reference |

| -CH₃, -C₂H₅ | 2 and/or 5 | Electron-donating (Inductive) | Activates ring towards electrophilic substitution | wikipedia.org |

| -NO₂ | 2 or 3 | Electron-withdrawing | Deactivates ring towards electrophilic substitution; enables nucleophilic substitution | nih.govresearchgate.net |

| -Cl | 2 or 3 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivates ring but directs electrophiles to ortho/para positions | researchgate.net |

| -COOR | 3 | Electron-withdrawing | Decreases electron density, affecting optical and electronic properties | rsc.org |

This table is generated based on established principles of organic chemistry and findings from the cited sources.

Modulation of Alkyl Chain Length and Branching on Biological Activity

The biological activity of thiophene derivatives can be finely tuned by modifying the length and branching of their alkyl substituents. These modifications impact the molecule's physicochemical properties, such as lipophilicity, steric profile, and ability to fit into a biological target's binding pocket. Lipophilicity, often described by the partition coefficient (log P), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Altering the alkyl chain length directly modulates this property.

In the development of anti-inflammatory agents, SAR studies have shown that the nature of the alkyl groups is fundamental. For example, research on a series of thiophene-based compounds revealed that the presence of specific methyl groups was crucial for significant inhibition of the phospholipase A2 (PLA2) enzyme. mdpi.com Another study on thiophene derivatives as potential treatments for gastrointestinal cancer found that specific substitutions were key to high efficacy, with one of the most potent compounds featuring carefully selected groups on the thiophene scaffold. nih.gov

The general principle is that systematically increasing alkyl chain length (e.g., from methyl to ethyl to propyl) can enhance binding affinity to a receptor up to an optimal point, after which steric hindrance may lead to a decrease in activity. Branching the alkyl chain can also have a significant effect, often improving the molecule's metabolic stability or altering its fit within a binding site. These modifications are a cornerstone of the lead optimization phase in drug discovery, allowing medicinal chemists to refine a compound's activity and pharmacokinetic properties. nih.gov

Rational Design of Thiophene Derivatives for Targeted Applications

Rational design is a strategic approach used to create new molecules with specific, predetermined functions. This contrasts with traditional methods that rely on screening large libraries of random compounds. For thiophene derivatives, rational design leverages an understanding of SAR and the structure of the biological target to create potent and selective agents. nih.gov This strategy is widely employed in medicinal chemistry to develop drugs for a range of diseases, including cancer, inflammation, and infectious diseases. nih.goveurjchem.com

A key application of rational design is the development of enzyme inhibitors. For instance, bacterial histidine kinases, which are absent in mammals, represent an attractive target for novel antibacterial drugs. Researchers have used a structure-based drug design strategy, starting from a known inhibitor's crystal structure, to design and synthesize a series of thiophene derivatives that effectively inhibit these bacterial enzymes. nih.gov Two of the designed compounds exhibited broad-spectrum antimicrobial activity. nih.gov

In another example, thiophene derivatives have been designed as antitumor agents. By understanding the mechanisms of cancer cell proliferation, scientists have synthesized novel thiophene-based compounds that show significant antiproliferative activity against various human cancer cell lines, including those for gastric, colon, and liver cancer. eurjchem.comdntb.gov.ua The design often involves incorporating the thiophene ring as a scaffold and attaching other chemical moieties known to interact with specific cancer-related proteins. rsc.org The thiophene ring itself is often used as a bioisosteric replacement for a phenyl ring, which can improve a compound's metabolic stability and binding affinity. nih.gov

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing powerful methods to elucidate SAR and predict the properties of novel compounds before they are synthesized. nih.govrsc.org These approaches save significant time and resources by focusing experimental efforts on the most promising candidates. For thiophene derivatives, methods like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) are routinely used. nih.govresearchgate.netrsc.org

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This is often achieved by correlating physicochemical descriptors with observed efficacy. Electronic parameters are particularly important for thiophene derivatives.

Studies have successfully created QSAR models that link the anti-inflammatory activity of thiophene analogs to electronic descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment. nih.govresearchgate.net A lower ELUMO value generally indicates that a molecule is a better electron acceptor, which can be crucial for its interaction with a biological target. nih.gov Similarly, a study on thiophene derivatives as anti-HCV agents found that their potency could be effectively predicted using the Hammett constant (an electronic parameter), molecular connectivity indices, and certain indicator variables. benthamdirect.com These models not only explain the observed activity but also allow for the prediction of the efficacy of new, unsynthesized compounds. benthamdirect.com

The table below presents findings from a QSAR study on anti-inflammatory thiophene analogs, highlighting the correlation between molecular descriptors and biological activity.

| Molecular Descriptor | Type | Correlation with Anti-Inflammatory Activity | Significance | Reference |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electronic | Significant | Dominant role in modulating activity; indicates electron-accepting capability. | nih.gov |

| Dipole Moment (μ) | Electronic | Significant | Influences intermolecular interactions and binding to the target. | nih.govresearchgate.net |

| Total Energy (Te) | Thermodynamic | Correlated | Reflects the overall stability of the molecule. | researchgate.net |

| Topological Parameters (κ1, κ3) | Topological | Correlated | Describe molecular shape and branching, affecting receptor fit. | researchgate.net |

This table summarizes key findings from the cited QSAR studies on thiophene derivatives.

Computational models are instrumental in optimizing molecular structures to achieve a desired activity profile. Once a lead compound is identified, its features can be systematically modified in silico to enhance potency and selectivity while minimizing potential side effects. rsc.orgunifi.it

Molecular docking is a widely used technique that simulates the binding of a ligand (like a thiophene derivative) to the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.govrsc.org By predicting the binding pose and affinity, docking allows researchers to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) driving recognition. This information is then used to guide the rational design of new analogs with improved binding. For example, docking studies on novel thiophene-2-carboxamide derivatives helped explain their interactions with bacterial proteins and identify the most promising candidates for further development. nih.gov

Beyond simple docking, more advanced computational strategies like 3D-QSAR and molecular dynamics simulations provide a more dynamic and detailed picture of the ligand-receptor complex. mdpi.com These methods help in establishing a three-point pharmacophore model, which defines the essential spatial arrangement of chemical features required for biological activity. nih.gov This model then serves as a blueprint for designing new molecules with optimized features, ultimately leading to compounds with highly tailored and desirable activity profiles for targeted therapeutic applications. nih.govunifi.it

Q & A

Q. How can machine learning optimize reaction conditions for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.